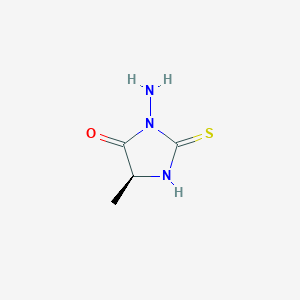

(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one

Description

Properties

Molecular Formula |

C4H7N3OS |

|---|---|

Molecular Weight |

145.19 g/mol |

IUPAC Name |

(5S)-3-amino-5-methyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C4H7N3OS/c1-2-3(8)7(5)4(9)6-2/h2H,5H2,1H3,(H,6,9)/t2-/m0/s1 |

InChI Key |

FRPVYUYBHWBPHE-REOHCLBHSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N(C(=S)N1)N |

Canonical SMILES |

CC1C(=O)N(C(=S)N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiourea derivative with an α-amino acid ester. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group undergoes nucleophilic substitution, particularly with alkylating agents. For example:

-

S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (e.g., NaOH/EtOH) to form 2-alkylthio derivatives .

-

Thiol-Disulfide Exchange : Participates in disulfide bond formation with thiol-containing compounds under oxidative conditions.

Table 1: S-Alkylation Reactions

| Alkylating Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | NaOH/EtOH, 60°C | 2-Methylthio derivative | 68 | |

| Ethyl bromide | K₂CO₃/DMF, 80°C | 2-Ethylthio derivative | 55 |

Condensation with Aldehydes

The amino group facilitates Schiff base formation, while the activated methylene group (C5) participates in Knoevenagel condensations:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to yield arylidene derivatives .

-

Knoevenagel Condensation : Forms 5-arylidene products with aldehydes in acetic acid/β-alanine under microwave irradiation .

Mechanistic Insight :

-

Aldehyde activation via protonation.

-

Nucleophilic attack by the methylene carbon at C5.

Cycloaddition Reactions

The thioxo group enables [4+2] Diels-Alder reactions with dienes:

-

With 1,3-Butadiene : Forms six-membered thiazine-fused derivatives at 120°C in toluene.

-

Electron-Deficient Dienophiles : Reacts with maleic anhydride to yield bicyclic adducts.

Table 2: Cycloaddition Outcomes

| Dienophile | Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 120°C | Thiazine derivative | 75 | |

| Maleic anhydride | DCM, RT | Bicyclic adduct | 62 |

Oxidation Reactions

The thioxo group oxidizes to sulfonyl or sulfonic acid derivatives under strong oxidizing conditions:

-

H₂O₂/Acetic Acid : Converts C=S to C=O, forming 2-oxoimidazolidin-4-one .

-

KMnO₄/H₂SO₄ : Yields sulfonic acid derivatives at elevated temperatures.

Key Data :

Reactivity with Amines and Amino Acids

The amino group participates in peptide coupling and heterocycle formation:

-

Peptide Bond Formation : Reacts with activated carboxylic acids (e.g., Boc-protected glycine) via EDC/HOBt coupling.

-

Heterocycle Synthesis : Condenses with α-keto acids to form pyrrolo[1,2-a]imidazole derivatives .

Example Reaction :

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes ring-opening or tautomerization:

-

Acidic Hydrolysis : Cleaves the imidazolidinone ring to form thiourea derivatives .

-

Base-Induced Tautomerism : Shifts between thione-thiol tautomers, confirmed by UV-Vis spectroscopy.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological properties:

Scientific Research Applications

(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and alter cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogues

The structural uniqueness of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one lies in its substituent arrangement and stereochemistry. Below is a comparison with structurally related compounds:

Key Observations :

- Substituent Effects: The presence of a 3-amino group (vs.

- Core Heterocycle: Replacement of the imidazolidinone ring with thiazolidinone (e.g., ) alters electronic properties and ring strain, impacting reactivity .

Condensation with S-Amino Acids

describes a one-pot synthesis of 3-phenyl-2-thioxoimidazolidin-4-ones from S-amino acids and phenylisothiocyanate in Et₃N/DMF-H₂O. This route is efficient for introducing aryl groups at C3 .

Halogenated Derivatives

Compounds with bromo- or fluoro-indol substituents (e.g., ) are synthesized via Knoevenagel condensation, highlighting the versatility of introducing electron-withdrawing groups at C5 .

Physicochemical Properties

- Solubility: The 3-amino group in the target compound likely improves aqueous solubility compared to phenyl-substituted analogues .

- Stability : Thioxo groups are susceptible to oxidation, but methyl substituents at C5 may sterically protect the core structure .

Q & A

Q. What are the optimized synthetic routes for (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of S-amino acids with phenylisothiocyanate in a ternary solvent system (Et₃N/DMF-H₂O) at room temperature, achieving yields >85% . Key variables include stoichiometric ratios of reagents, pH control via triethylamine, and solvent polarity. Lower yields (<70%) occur in non-polar solvents due to incomplete cyclization. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the thioxoimidazolidinone core .

Q. How can structural analogs of this compound be generated for structure-activity relationship (SAR) studies?

Substituent variation at the 5-position (e.g., alkyl/aryl groups) is achieved by substituting S-amino acids with varying side chains. For example, using S-valine instead of S-alanine introduces a branched alkyl group . Microwave-assisted synthesis (100–120°C, 20–30 min) accelerates reactions for analogs with thermally sensitive groups .

Q. What spectroscopic techniques are essential for confirming the stereochemistry of the (S)-configured amino group?

Chiral HPLC with a cellulose-based column and polarimetric analysis (specific rotation [α]₂₀ᴰ) are standard. X-ray crystallography of derivatives (e.g., 5-benzylidene analogs) provides definitive stereochemical assignments .

Advanced Research Questions

Q. How do computational methods resolve contradictions in Z/E isomer ratios during dehydrogenation?

Thermal dehydrogenation of 5-substituted derivatives under microwave vs. flash vacuum pyrolysis (FVP) yields different Z/E ratios (e.g., 85:15 under FVP vs. 70:30 under microwave) . DFT calculations (B3LYP/6-31+G(d,p)) show the Z-isomer is thermodynamically favored due to reduced steric hindrance between the thioxo group and substituents . NBO analysis further explains hyperconjugative stabilization in the Z-configuration .

Q. What mechanistic insights explain photoisomerization and thermal reversion in 5-arylmethylene derivatives?

UV irradiation (λ = 365 nm) induces Z→E isomerization via a conical intersection in the S₂ excited state, as modeled by CASSCF/6-311++G(3df,3pd) . Thermal reversion (E→Z) proceeds through a biradical intermediate stabilized by intersystem crossing (S₀→T₁), with activation energies ~25–30 kcal/mol .

Q. How do electronic effects of substituents influence bioactivity in thioxoimidazolidinone derivatives?

Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3-position enhance antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) by increasing electrophilicity at the thioxo sulfur, facilitating nucleophilic attack on bacterial enzymes . Conversely, bulky aryl groups reduce solubility, limiting bioavailability .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of 5-arylidene derivatives under ambient conditions?

Discrepancies arise from substituent-dependent degradation pathways. For example, 5-(4-hydroxy-3-iodobenzylidene) derivatives degrade rapidly in light (t₁/₂ = 4–6 hr) due to photooxidation of the iodophenyl group . In contrast, 5-alkylidene analogs remain stable for >72 hr under identical conditions . Stability studies must specify substituent electronic profiles and storage conditions (e.g., inert atmosphere, amber vials).

Methodological Recommendations

- Synthesis Optimization : Use Et₃N/DMF-H₂O (3:2 v/v) for room-temperature reactions to minimize side products .

- Isomer Separation : Employ preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) for Z/E mixtures .

- Computational Validation : Combine DFT (geometric optimization) and TD-DFT (excited states) for photochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.